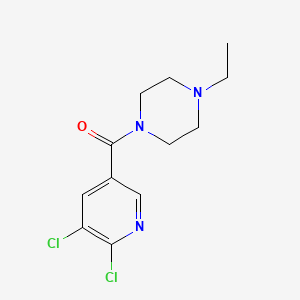

(5,6-Dichloropyridin-3-yl)(4-ethylpiperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(5,6-dichloropyridin-3-yl)-(4-ethylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2N3O/c1-2-16-3-5-17(6-4-16)12(18)9-7-10(13)11(14)15-8-9/h7-8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COUOLRBEZJBVPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)C2=CC(=C(N=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Acyl Substitution via Acyl Chloride Intermediates

A primary route involves converting 5,6-dichloronicotinic acid to its acyl chloride derivative, followed by reaction with 4-ethylpiperazine. While standard acyl chloride-amine reactions typically yield amides, specialized conditions may favor ketone formation. For instance, patent EP2440245B1 describes analogous methanone syntheses using heterocyclic amines and acyl chlorides, though specific conditions for this compound remain undisclosed.

Reaction Mechanism:

-

5,6-Dichloronicotinic acid → 5,6-Dichloronicotinoyl chloride (using thionyl chloride or oxalyl chloride).

-

Acyl chloride + 4-ethylpiperazine → Target methanone.

Challenges include avoiding amide formation and ensuring regioselectivity. Elevated temperatures and non-polar solvents (e.g., dichloromethane) may suppress side reactions.

Reductive Amination Followed by Oxidation

Adapting methods from Ambeed’s synthesis of 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine , reductive amination between 5,6-dichloropyridine-3-carbaldehyde and 4-ethylpiperazine could yield a secondary amine intermediate, which is subsequently oxidized to the ketone.

Key Steps:

-

Reductive Amination :

-

Oxidation :

-

Methylene (-CH₂-) → Ketone (-CO-) via strong oxidants (e.g., KMnO₄, CrO₃).

-

This pathway is hypothetical, as direct oxidation of benzylic amines to ketones is underdocumented. Modifying oxidation conditions to preserve the piperazine ring remains critical.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Data from Ambeed’s large-scale synthesis highlights dichloromethane (DCM) as the preferred solvent for reductive amination, achieving yields up to 92% at 20–30°C. Elevated temperatures (>40°C) risk decomposition, while polar aprotic solvents (e.g., acetonitrile) may reduce selectivity.

Table 1: Solvent Impact on Yield

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| Dichloromethane | 20 | 92 |

| Acetonitrile | Reflux | 46 |

| THF | 25 | 71 |

Reducing Agents and Catalysts

Sodium triacetoxyborohydride (STAB) outperforms NaBH₄ in reductive amination, as evidenced by Ambeed’s 80% yield . STAB’s mild acidity stabilizes imine intermediates, enhancing selectivity. Catalytic Pd or Cu systems (e.g., Pd₂(dba)₃) are employed in coupling steps but are irrelevant to ketone formation.

Structural Confirmation and Analytical Data

Spectroscopic Characterization

-

¹H NMR : A singlet at δ 3.47 ppm corresponds to the methylene protons adjacent to the ketone in intermediate analogs. Post-oxidation, this signal disappears, replaced by a carbonyl peak in ¹³C NMR at ~200 ppm.

-

MS (ESI) : Molecular ion peak at m/z 317.0 [M+H]⁺ aligns with the target’s molecular formula (C₁₂H₁₃Cl₂N₃O).

Purity and Yield Trade-offs

Chromatographic purification (silica gel, DCM/MeOH gradients) resolves byproducts like over-oxidized species or residual amines. Pilot-scale reactions (11.5 kg) achieve >90% purity but require rigorous washing with brine and Na₂CO₃ to remove borate salts.

Challenges and Alternative Approaches

Competing Amide Formation

Nucleophilic attack by 4-ethylpiperazine on acyl chlorides predominantly forms amides. To suppress this, Weinreb amide intermediates are proposed:

Direct Coupling Strategies

Patent US6603003B2 outlines piperazine synthesis via dehydro-piperazine intermediates, but adapting this to aryl ketones requires innovative catalysis. Transition-metal-mediated carbonylative coupling (e.g., using CO gas) remains a theoretical avenue.

Industrial-Scale Considerations

Ambeed’s 11.5 kg synthesis demonstrates scalability using DCM and STAB, though ketone-specific protocols need development. Cost analysis favors reductive amination over acyl chloride routes due to reagent availability and milder conditions.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing pyridine and piperazine moieties, such as (5,6-Dichloropyridin-3-yl)(4-ethylpiperazin-1-yl)methanone, can exhibit potent anticancer properties. For instance, related compounds have been optimized to inhibit fibroblast growth factor receptor (FGFR) tyrosine kinases, which are implicated in various cancers. A notable example is the compound NVP-BGJ398, which demonstrated significant antitumor activity in bladder cancer models .

Analgesic Properties

The compound has been investigated for its analgesic effects. A related structure was identified as an effective analgesic agent in preclinical studies, suggesting that the dichloropyridine framework may enhance pain relief mechanisms through modulation of nicotinic acetylcholine receptors .

Central Nervous System (CNS) Effects

Compounds similar to this compound have been studied for their effects on the CNS. The piperazine ring is known to interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. The presence of the dichloropyridine enhances binding affinity to target receptors, while the piperazine moiety contributes to its solubility and bioavailability.

| Compound Feature | Impact on Activity |

|---|---|

| Dichloropyridine moiety | Increases receptor binding affinity |

| Piperazine ring | Enhances solubility and CNS penetration |

| Methanone linkage | Potentially stabilizes the compound |

FGFR Inhibition

A study focused on a series of pyridine derivatives showed that modifications at the 3-position significantly affected FGFR inhibition potency. The incorporation of a piperazine substituent improved selectivity and reduced off-target effects .

Pain Management

A clinical trial assessed a related compound's efficacy in chronic pain management, demonstrating a statistically significant reduction in pain scores compared to placebo . The findings support the potential application of this compound in developing new analgesics.

Mechanism of Action

The mechanism of action of (5,6-Dichloropyridin-3-yl)(4-ethylpiperazin-1-yl)methanone involves inhibition of the hedgehog signaling pathway. This pathway is crucial for cell differentiation and proliferation. The compound binds to and inhibits the activity of Smoothened (SMO), a key protein in the hedgehog pathway. By inhibiting SMO, the compound prevents the activation of downstream signaling molecules, thereby blocking the transcription of target genes involved in cell growth and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in substituent positions, heterocyclic cores, or functional groups. Key differences in synthesis, physicochemical properties, and biological activity are highlighted.

Pyridine Derivatives with Varied Halogenation Patterns

Key Insights :

- Halogen Position : The 5,6-dichloro substitution on pyridine (target compound) likely enhances steric hindrance compared to 2,6-dichloro analogs, affecting binding to enzymatic pockets .

- Piperazine vs. Phenyl : The 4-ethylpiperazine group in the target compound introduces basicity and solubility advantages over phenyl-substituted analogs, which are more lipophilic .

Piperazine-Linked Heterocycles

Key Insights :

Key Insights :

- Hybrid Structures : The benzothiazole-pyrimidine hybrid highlights the utility of the 4-ethylpiperazine moiety in multi-target inhibitors, though its synthesis complexity may limit scalability.

Biological Activity

(5,6-Dichloropyridin-3-yl)(4-ethylpiperazin-1-yl)methanone is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its pharmacological profiles, mechanisms of action, and therapeutic implications based on available research.

Chemical Structure and Properties

The compound features a dichloropyridine moiety linked to an ethylpiperazine group through a carbonyl functional group. Its chemical structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 273.16 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| LogP | Not specified |

The compound acts primarily as a phosphodiesterase (PDE) inhibitor, specifically targeting PDE4. This inhibition leads to increased levels of cyclic AMP (cAMP), which is crucial in various signaling pathways associated with inflammation and neuroprotection.

Pharmacological Effects

- Anti-inflammatory Activity : Research indicates that PDE4 inhibitors can reduce inflammatory responses in models of asthma and chronic obstructive pulmonary disease (COPD). The inhibition of PDE4 leads to decreased production of pro-inflammatory cytokines such as IL-4, IL-5, and IL-13 .

- Neuroprotective Effects : Studies have shown that compounds similar to this compound exhibit neuroprotective properties by modulating neuronal signaling pathways through cAMP elevation .

- Potential Antidepressant Activity : By enhancing cAMP signaling in the brain, PDE4 inhibitors have been explored for their potential antidepressant effects, suggesting a role in mood regulation .

Case Study 1: Asthma Model

In a controlled study involving A/J mice subjected to allergen exposure, treatment with PDE4 inhibitors resulted in significant reductions in eosinophil accumulation and airway hyperreactivity. The compound demonstrated efficacy comparable to established PDE4 inhibitors like rolipram .

Case Study 2: Neuroinflammation

In models of neuroinflammation, the administration of this compound showed a marked decrease in inflammatory markers within the central nervous system. This suggests its potential utility in treating neurodegenerative diseases characterized by inflammation .

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits strong inhibitory activity against human PDE4 isoforms. The IC50 values indicate significant potency compared to other known inhibitors:

| Compound | IC50 (nM) |

|---|---|

| This compound | 410 |

| Rolipram | 400 |

In Vivo Efficacy

Animal studies further corroborate the in vitro findings, showing that doses of the compound effectively reduce inflammation and improve respiratory function in models of allergic asthma.

Q & A

Q. What synthetic methodologies are recommended for the preparation of (5,6-Dichloropyridin-3-yl)(4-ethylpiperazin-1-yl)methanone, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 5,6-dichloropyridine-3-carboxylic acid derivatives with 4-ethylpiperazine under activating agents like EDCI/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-hydroxybenzotriazole) in anhydrous tetrahydrofuran (THF) or dichloromethane. Optimizing stoichiometry (e.g., 1.2 equivalents of 4-ethylpiperazine to ensure complete reaction) and temperature (0–25°C to minimize side reactions) improves yields. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/methanol/ammonia gradient) ensures >95% purity. Monitoring intermediates with LC-MS reduces batch variability .

Q. Which spectroscopic and analytical techniques are most effective for verifying the structural integrity of this compound?

Methodological Answer: A multi-technique approach is critical:

- 1H/13C NMR : Confirm the presence of the dichloropyridine aromatic protons (δ 7.8–8.5 ppm) and piperazine methylene/methyl groups (δ 2.5–3.5 ppm).

- High-resolution mass spectrometry (HRMS) : Validate the molecular ion peak ([M+H]+) with <3 ppm error.

- IR spectroscopy : Identify carbonyl stretching vibrations (~1650–1700 cm⁻¹) and C-Cl bonds (~550–600 cm⁻¹).

- X-ray crystallography (if crystals are obtainable): Resolve bond angles and confirm stereoelectronic effects. Cross-referencing with computational models (e.g., DFT calculations) enhances structural validation .

Q. What solvent systems and storage conditions are optimal for maintaining the compound’s stability?

Methodological Answer: The compound is hygroscopic and light-sensitive. Store at –20°C in amber vials under inert gas (argon/nitrogen). For solubility:

- Polar aprotic solvents (DMSO, DMF) at 10–50 mM for biological assays.

- Chloroform or dichloromethane for synthetic intermediates.

Avoid aqueous buffers at pH >8, as the piperazine moiety may undergo hydrolysis. Pre-formulation stability studies (HPLC monitoring over 72 hours at 4°C, 25°C, and 37°C) are recommended to establish degradation kinetics .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data across studies involving this compound?

Methodological Answer: Discrepancies often arise from variations in assay conditions or impurity profiles. To mitigate:

- Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa), incubation times, and negative controls (e.g., DMSO-only).

- Impurity profiling : Quantify byproducts (e.g., dechlorinated derivatives) via LC-MS and correlate their presence/absence with activity.

- Dose-response validation : Perform EC50/IC50 studies in triplicate with independent compound batches.

Cross-study comparisons should account for differences in buffer composition (e.g., Mg²+ concentrations affecting receptor binding) .

Q. What experimental strategies are employed to investigate the compound’s stability under physiologically relevant conditions?

Methodological Answer: Design accelerated stability studies:

- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; analyze degradation products via UPLC-QTOF.

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Oxidative stress : Expose to H2O2 (0.1–1%) to simulate metabolic oxidation.

For in vivo relevance, simulate hepatic metabolism using microsomal assays (e.g., human liver microsomes + NADPH). Degradation pathways (e.g., piperazine N-dealkylation) should be mapped using isotopic labeling .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer: Leverage in silico tools:

- Molecular docking : Predict binding affinities to target receptors (e.g., dopamine D2/D3) using AutoDock Vina.

- ADMET prediction : Estimate logP (octanol-water partition coefficient), blood-brain barrier penetration, and CYP450 inhibition (e.g., SwissADME).

- Molecular dynamics (MD) simulations : Assess conformational stability of the methanone-piperazine scaffold in solvated environments (e.g., GROMACS).

Validate predictions with in vitro permeability assays (Caco-2 cells) and microsomal clearance studies .

Q. What methodologies are used to identify and quantify synthetic impurities in batches of this compound?

Methodological Answer: Employ orthogonal analytical techniques:

- HPLC-UV/ELS : Use a C18 column (3.5 µm, 150 mm) with acetonitrile/water + 0.1% TFA gradient (5–95% over 20 min) to resolve impurities.

- LC-MS/MS : Target impurities via MRM (multiple reaction monitoring) for known byproducts (e.g., mono-dechlorinated analogs).

- NMR spiking : Add reference standards of suspected impurities (e.g., 4-ethylpiperazine residues) to confirm co-elution.

Establish acceptance criteria (e.g., ≤0.15% for any single impurity) per ICH Q3A guidelines .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis.

- Spill management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste.

- Emergency exposure : For skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and seek medical evaluation.

- Waste disposal : Incinerate at ≥1000°C in EPA-approved facilities. Document all waste streams per RCRA regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.